molecular formula C15H13N3O4S B2447071 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide CAS No. 2034542-53-3

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide

Cat. No.: B2447071
CAS No.: 2034542-53-3
M. Wt: 331.35
InChI Key: OLYDVNWLVNJQIU-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
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Biological Activity

N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Activity

Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit significant antioxidant properties. A study demonstrated that thieno[2,3-c]pyrazole compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The protective effects were attributed to their ability to stabilize cellular membranes and reduce oxidative damage .

Anticancer Potential

Compounds containing the thieno[2,3-c]pyran structure have shown promising activity against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in HepG-2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values as low as 4.37 µM . The mechanism of action may involve the inhibition of key signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The biological activity of thieno[2,3-c]pyran derivatives extends to antimicrobial effects. Certain compounds have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduced oxidative damage in erythrocytes
AnticancerInhibition of HepG-2 and A549 cell lines (IC50: 4.37 µM)
AntimicrobialEffective against various bacterial strains

Case Study: Antioxidant Effects in Fish Models

In a controlled study involving Clarias gariepinus (African catfish), the administration of thieno[2,3-c]pyrazole derivatives significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxins. The results indicated a protective role against environmental toxins through antioxidant mechanisms .

The proposed mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Anticancer Mechanism : Inducing apoptosis in cancer cells through modulation of apoptotic pathways and inhibiting DNA synthesis.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-8-16-14(22-18-8)12-10-3-5-21-7-11(10)23-15(12)17-13(19)9-2-4-20-6-9/h2,4,6H,3,5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDVNWLVNJQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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